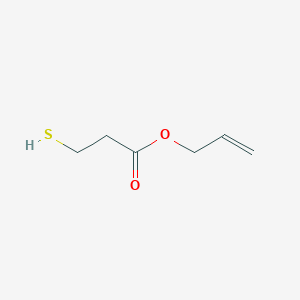
Prop-2-en-1-yl 3-sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 3-sulfanylpropanoate is an organic compound with the molecular formula C6H10O2S It is a type of ester that contains both an allyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 3-sulfanylpropanoate can be synthesized through a multi-step process involving the esterification of 3-sulfanylpropanoic acid with prop-2-en-1-ol. The reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-sulfanylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Prop-2-en-1-yl 3-hydroxypropanoate.
Substitution: Various substituted allyl derivatives.
Scientific Research Applications
Prop-2-en-1-yl 3-sulfanylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, contributing to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 3-hydroxypropanoate
- Prop-2-en-1-yl 3-sulfonylpropanoate
- Prop-2-en-1-yl 3-thiopropanoate
Uniqueness
Prop-2-en-1-yl 3-sulfanylpropanoate is unique due to the presence of both an allyl group and a thiol group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61551-80-2 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
prop-2-enyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C6H10O2S/c1-2-4-8-6(7)3-5-9/h2,9H,1,3-5H2 |
InChI Key |
XARAYAUMHDGVKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















